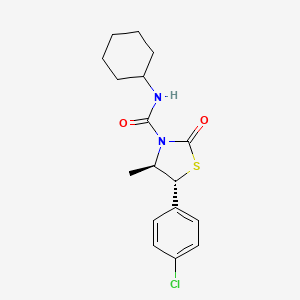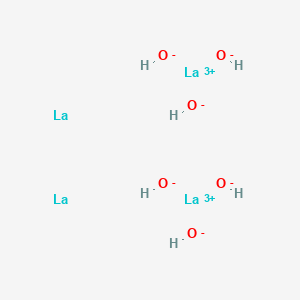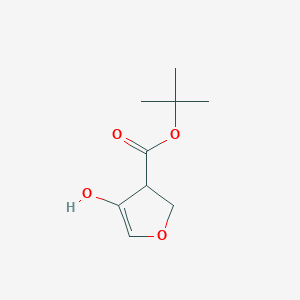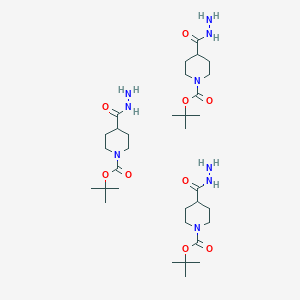
1H-Imidazolium, 1,3-dicyclohexyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 1,3-dicyclohexyl-, chloride is an organic compound with the chemical formula C15H25ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is often used as a catalyst in various chemical reactions due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride can be synthesized through the chloromethylation of imidazole. This process typically involves the reaction of imidazole with chloromethane in the presence of a strong base. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of aldehydes to carboxylic acids.
Substitution: It is used in nucleophilic substitution reactions, particularly in the synthesis of aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Typical conditions involve the use of nucleophiles like halides or alkoxides in an organic solvent.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted aromatic compounds.
Applications De Recherche Scientifique
1H-Imidazolium, 1,3-dicyclohexyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in ionic liquid catalysis.
Biology: Its role in facilitating certain biochemical reactions is being explored.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1H-Imidazolium, 1,3-dicyclohexyl-, chloride exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by stabilizing transition states and lowering activation energies. The imidazolium ring interacts with substrates through electrostatic and hydrogen bonding interactions, enhancing reaction rates .
Comparaison Avec Des Composés Similaires
- 1,3-Bis(cyclohexyl)imidazolium tetrafluoroborate
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylbenzimidazolium chloride
Uniqueness: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride is unique due to its specific structural configuration, which imparts distinct catalytic properties. Compared to other imidazolium compounds, it offers enhanced stability and reactivity in certain reactions, making it a valuable catalyst in both academic and industrial research .
Propriétés
IUPAC Name |
1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYNIEZPFNQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)

![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)







![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
